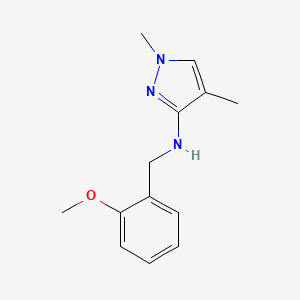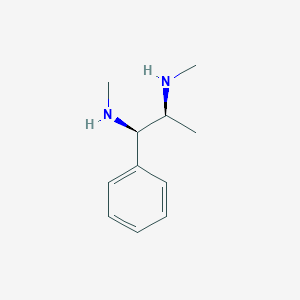![molecular formula C13H15F2N3 B11741368 N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11741368.png)
N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluorophenyl group and a pyrazole ring, which are known for their significant biological and pharmacological activities. The incorporation of fluorine atoms into the phenyl ring enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the pyrazole intermediate.
Alkylation: The final step involves the alkylation of the pyrazole nitrogen with isopropyl halide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often requires a catalyst or elevated temperature.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances binding affinity and selectivity, while the pyrazole ring facilitates interactions with active sites. This compound may modulate biological pathways by inhibiting enzyme activity or altering receptor signaling, leading to its observed pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2,4-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
- N-[(2,6-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
- N-[(3,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
Uniqueness
N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its electronic properties and reactivity. This positioning enhances its stability and bioavailability compared to other difluorophenyl derivatives, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H15F2N3 |
|---|---|
Peso molecular |
251.27 g/mol |
Nombre IUPAC |
N-[(2,5-difluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C13H15F2N3/c1-9(2)18-8-12(7-17-18)16-6-10-5-11(14)3-4-13(10)15/h3-5,7-9,16H,6H2,1-2H3 |
Clave InChI |
HFNWPCLSFDCOTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C=N1)NCC2=C(C=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B11741285.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741292.png)


![[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride](/img/structure/B11741300.png)
![2-Cyano-3-(dimethylamino)-N-[(methoxyimino)methyl]prop-2-enamide](/img/structure/B11741305.png)

![4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11741321.png)



![1-(butan-2-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11741339.png)
![1-(2-fluoroethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741347.png)

